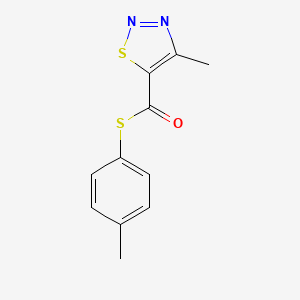
S-(4-methylphenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE is a heterocyclic compound that features a thiadiazole ring and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable phenylsulfanyl halide reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted thiadiazole and phenylsulfanyl derivatives.
Scientific Research Applications
(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-METHYL-1,2,3-THIADIAZOL-5-YL)METHANONE: Lacks the phenylsulfanyl group, which may affect its biological activity and chemical properties.
(4-METHYLPHENYL)SULFANYL]METHANONE:
Uniqueness
(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE is unique due to the combination of the thiadiazole ring and the phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research.
Properties
Molecular Formula |
C11H10N2OS2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-methylthiadiazole-5-carbothioate |
InChI |
InChI=1S/C11H10N2OS2/c1-7-3-5-9(6-4-7)15-11(14)10-8(2)12-13-16-10/h3-6H,1-2H3 |
InChI Key |
YUDYOLHTIPAKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















